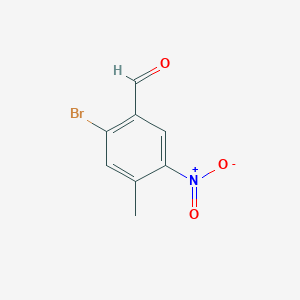

2-溴-4-甲基-5-硝基苯甲醛

描述

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, closely related to 2-Bromo-4-methyl-5-nitrobenzaldehyde, typically involves a palladium-catalyzed ortho-bromination as a key step. This process, utilizing O-methyloxime as a directing group, allows for the selective introduction of a bromine atom into the benzaldehyde framework, leading to good overall yields of the desired products (Dubost et al., 2011). Another approach for synthesizing hydroxybenzaldehydes from bromobenzaldehydes involves in situ protection and reaction with nitrobenzene, indicating the versatility in modifying bromobenzaldehyde derivatives (Sinhababu & Borchardt, 1983).

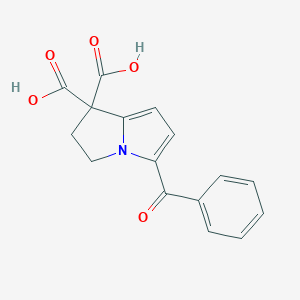

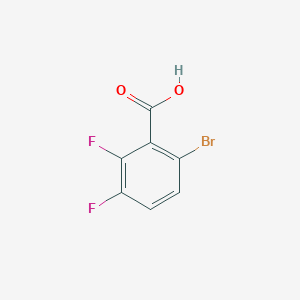

Molecular Structure Analysis

The structure of 2-Bromo-4-methyl-5-nitrobenzaldehyde can be elucidated through various spectroscopic techniques. For instance, the synthesis and characterization of Schiff base compounds related to our compound of interest demonstrate the use of X-ray diffraction (XRD) and spectroscopic methods (IR, MS, NMR) for structural elucidation. These techniques confirm the compound's monoclinic crystal structure and provide insights into its molecular geometry and intermolecular interactions (Zulfiqar et al., 2020).

Chemical Reactions and Properties

2-Bromo-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, highlighting its reactivity. For instance, its derivatives can participate in chelate formation with metals, forming stable complexes that have been characterized by a combination of analytical techniques, indicating its potential in coordination chemistry (Ülküseven et al., 2008). Moreover, condensation reactions involving bromobenzaldehydes are commonly used to synthesize hydrazides, which are further linked into chains by hydrogen bonds, demonstrating the compound's utility in forming structured molecular assemblies (Cao & Wang, 2009).

Physical Properties Analysis

The physical properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde derivatives, such as melting point, solubility, and crystal structure, can be determined through experimental methods. Studies on related compounds provide insights into their crystalline structures and physical characteristics, important for understanding the compound's behavior under various conditions (Cao & Wang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of 2-Bromo-4-methyl-5-nitrobenzaldehyde in synthesis and material science. For example, its ability to form Schiff bases and participate in oxidative polycondensation reactions highlights its versatility in organic synthesis and polymer science (Kaya et al., 2012).

科学研究应用

衍生物的合成和表征:

- Cummings 和 Söderberg (2014) 的“用 NBS 或 NaBr-NaIO4 在硫酸中重新检查 2-硝基苯甲醛的溴化”研究了溴化程序并鉴定了单溴化和二溴化产物,有助于理解溴化过程中的反应途径和产物多样性 (Cummings & Söderberg,2014).

- Xu 等人 (2014) 的“通过融合 3 组分方法高度立体选择性地合成 2-氨基亚苄叉叉烯衍生物”描述了一个涉及 2-卤代苯甲醛的立体选择性合成过程,提供了对具有潜在药物和材料科学应用的特定衍生物生产的见解 (Xu 等人,2014).

医药和农业应用:

- Zulfiqar 等人 (2020) 报告了合成了一种席夫碱化合物,该化合物在医学和农业中具有作为脲酶抑制剂的潜在应用,突出了溴硝基苯甲醛衍生物在创建生物活性分子方面的多功能性 (Zulfiqar 等人,2020).

材料科学和聚合物研究:

- Pourjavadi 等人 (2001) 的“含有螺缩乙醛-降冰片烯部分和亚甲基间隔基的新型偶氮聚甲基丙烯酸酯:合成和表征”重点介绍了合成结合硝基苯甲醛衍生物的甲基丙烯酸酯单体,强调了这些化合物在开发新材料中的作用 (Pourjavadi 等人,2001).

- Fathi 和 Yaftian (2009) 的“使用席夫碱离子载体改性十八烷基硅胶圆盘富集水样中的痕量铜(II)离子”说明了溴羟基苯甲醛衍生物在环境应用中的使用,特别是用于水样中的铜离子检测 (Fathi & Yaftian,2009).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-bromo-4-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCEMLRYRLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443157 | |

| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159730-72-0 | |

| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

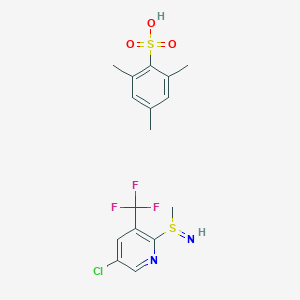

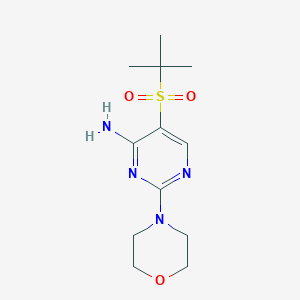

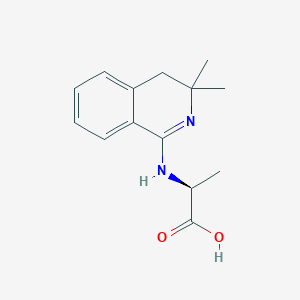

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)

![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-[4-(2-Methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)